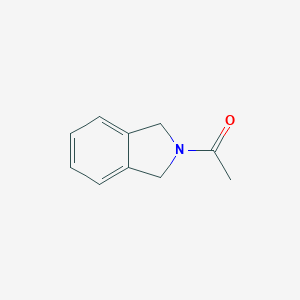

1-(Isoindolin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Isoindolin-2-yl)ethanone is an organic compound with the molecular formula C10H11NO It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Isoindolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isoindoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Isoindolin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted isoindoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(Isoindolin-2-yl)ethanone serves as an important building block for the synthesis of more complex organic molecules. Its isoindoline core structure imparts distinct chemical properties that are exploited in various synthetic pathways.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in modulating cell proliferation and apoptosis.

Medicine

The compound has been studied for its potential therapeutic applications:

- Cognitive Enhancement : It has been found to inhibit acetylcholine esterase (AChE), leading to increased levels of acetylcholine, which may enhance cognitive function. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Table 2: Biological Activities of this compound

| Activity | Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacterial and fungal strains | Inhibition of cell wall synthesis |

| Anticancer | Cancer cell lines | Induction of apoptosis |

| Cognitive Enhancement | Acetylcholine esterase | Inhibition leading to increased acetylcholine levels |

Case Study 1: Cognitive Enhancement Research

In a study evaluating the cognitive-enhancing effects of this compound, researchers administered the compound to animal models exhibiting Alzheimer-like symptoms. The results indicated significant improvements in memory retention and cognitive tasks compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in Alzheimer's treatment.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of this compound against various human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast and lung cancer cells while sparing normal cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Material Science : The compound is being explored for use in developing new materials with specific luminescent properties.

- Pharmaceutical Intermediate : Its structural features make it a valuable intermediate in synthesizing other pharmaceutical agents.

Wirkmechanismus

The mechanism of action of 1-(Isoindolin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-(1,3-Dimethyl-1H-indol-2-yl)ethanone

- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone

- 2-Acetylthiazole

Comparison: 1-(Isoindolin-2-yl)ethanone is unique due to its isoindoline core structure, which imparts distinct chemical and physical properties. Compared to similar compounds like 1-(1,3-Dimethyl-1H-indol-2-yl)ethanone, it may exhibit different reactivity and biological activities. The presence of the isoindoline ring can influence its interaction with biological targets and its overall stability .

Biologische Aktivität

1-(Isoindolin-2-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as 1-(1,3-Dihydroisoindol-2-yl)ethanone, features an isoindoline core structure. This unique configuration contributes to its distinct chemical and physical properties, influencing its biological interactions.

Target Enzymes:

The primary biological targets of this compound include:

- Acetylcholine Esterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, which may enhance cognitive functions.

- Cyclin-dependent Kinase 7 (CDK7) : This interaction suggests potential implications in cell cycle regulation and cancer therapy.

Biochemical Pathways:

The compound's action on AChE is significant for cognitive enhancement, particularly in neurodegenerative conditions such as Alzheimer's disease. The inhibition results in elevated acetylcholine levels, which are crucial for synaptic transmission and memory formation .

Biological Activities

This compound exhibits a variety of biological activities:

- Neuroprotective Effects : Studies indicate that it may protect neurons from oxidative stress and apoptosis, contributing to its potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Research has shown that derivatives of isoindoline compounds possess antibacterial activity against various pathogens, indicating the potential for developing new antimicrobial agents .

- Anticancer Activity : Some studies suggest that isoindoline derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown moderate cytotoxicity against specific cancer cell lines (e.g., HL-60) with varying IC50 values .

Case Studies

Several studies have investigated the effects of this compound in laboratory settings:

-

Cognitive Enhancement in Animal Models :

- Study Design : Mice were administered varying doses of the compound.

- Findings : Lower doses improved memory retention and cognitive function as measured by maze tests, while higher doses showed diminishing returns due to potential toxicity.

-

Antimicrobial Efficacy :

- Study Design : In vitro assays were conducted against bacterial strains such as Bacillus subtilis.

- Results : Some derivatives exhibited significant antibacterial activity, supporting the potential for therapeutic applications in infectious diseases.

- Cancer Cell Line Studies :

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. It exhibits high binding affinity to its targets, which is indicative of good bioavailability. The compound's stability under physiological conditions further supports its potential for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(1,3-Dimethyl-1H-indol-2-yl)ethanone | Indole derivative | Anticancer and anti-inflammatory properties |

| 1-(2,3-Dihydro-1H-inden-5-yl)ethanone | Indenyl derivative | Neuroprotective effects |

| 2-Acetylthiazole | Thiazole derivative | Antimicrobial activity |

Eigenschaften

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULJIHNWKBSCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.